molecular formula C10H16N2O4 B3346640 N-epsilon-propargyloxycarbonyl-L-lysine hydrochloride CAS No. 1215204-46-8

N-epsilon-propargyloxycarbonyl-L-lysine hydrochloride

Cat. No. B3346640
CAS RN: 1215204-46-8
M. Wt: 228.24
InChI Key: KRFMMSZGIQEBIJ-QMMMGPOBSA-N
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Description

N-ε-propargyloxycarbonyl-L-lysine hydrochloride is a modified amino acid used for cancer therapy development . It is a lysine-based unnatural amino acid (UAA) widely used for bio-conjugation of fluorescent probes in diverse organisms from E. coli to mammalian cells, and even in animals .


Synthesis Analysis

N-ε-propargyloxycarbonyl-L-lysine hydrochloride is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Molecular Structure Analysis

The molecular weight of N-ε-propargyloxycarbonyl-L-lysine hydrochloride is 264.71. Its formula is C10H17ClN2O4 . The structure contains an Alkyne group which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

N-ε-propargyloxycarbonyl-L-lysine hydrochloride appears as a solid, white to off-white in color . It is soluble in DMSO and water . It should be stored at 4°C, under nitrogen, away from moisture .

Mechanism of Action

While specific information on the mechanism of action for N-epsilon-propargyloxycarbonyl-L-lysine hydrochloride is not available, it’s known that lysine-based compounds can have an effect on viral replication when the amino acid ratio of L-arginine to lysine is high in the tissue culture media .

Future Directions

N-ε-propargyloxycarbonyl-L-lysine hydrochloride has potential in the development of cancer therapies . It’s also used for bio-conjugation of fluorescent probes in diverse organisms, suggesting its potential in biological research .

properties

IUPAC Name

(2S)-2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14/h1,8H,3-7,11H2,(H,12,15)(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFMMSZGIQEBIJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)NCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC(=O)NCCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-6-{[(prop-2-yn-1-yloxy)carbonyl]amino}hexanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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